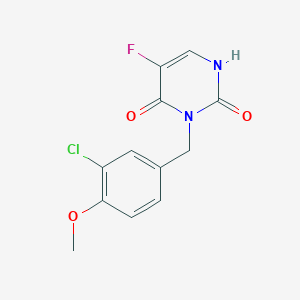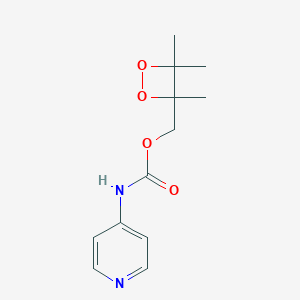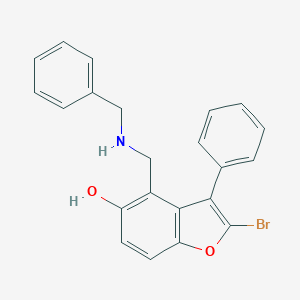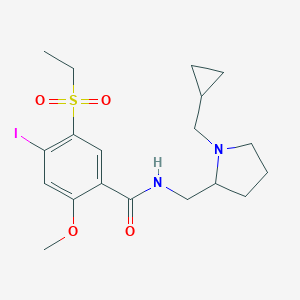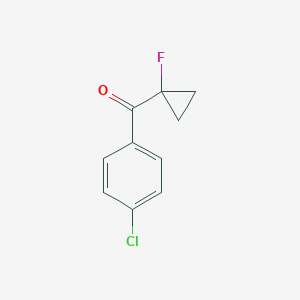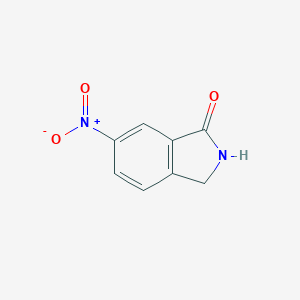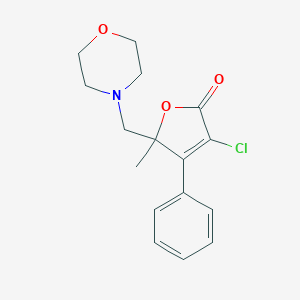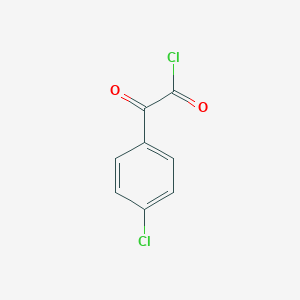
4-Chloro-alpha-oxo-benzeneacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-alpha-oxo-benzeneacetyl chloride, also known as 4-chloroacetoacetanilide, is an important organic compound used in various scientific research applications. It is a white to light yellow crystalline powder that is soluble in organic solvents like acetone and chloroform. This compound is widely used in the synthesis of pharmaceutical intermediates, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 4-Chloro-alpha-oxo-benzeneacetyl chloride reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-alpha-oxo-benzeneacetyl chloride are mainly related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation, pain, and fever in various animal models. Additionally, it has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-alpha-oxo-benzeneacetyl chloride in lab experiments include its high purity, good solubility in organic solvents, and its availability. However, the limitations of using this compound in lab experiments include its toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the research on 4-Chloro-alpha-oxo-benzeneacetyl chloride. One direction is to investigate its potential as an anti-cancer agent. It has been shown to have anti-proliferative effects on various cancer cell lines, and further research could lead to the development of new cancer therapies. Another direction is to investigate its potential as a neuroprotective agent. It has been shown to have protective effects on the brain in animal models of ischemia-reperfusion injury and traumatic brain injury. Further research could lead to the development of new therapies for neurological disorders. Additionally, research could be conducted to investigate its potential as an anti-viral agent, as it has been shown to have inhibitory effects on the replication of certain viruses.
Méthodes De Synthèse
The synthesis of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves the reaction of 4-Chloro-alpha-oxo-benzeneacetyl chlorideanilide with acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yield. The chemical equation for the synthesis of 4-Chloro-alpha-oxo-benzeneacetyl chloride is as follows:
Applications De Recherche Scientifique
4-Chloro-alpha-oxo-benzeneacetyl chloride is widely used in scientific research applications. It is an important intermediate for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it is used in the synthesis of dyestuffs, such as azo dyes and anthraquinone dyes.
Propriétés
Numéro CAS |
104132-79-8 |
|---|---|
Formule moléculaire |
C8H4Cl2O2 |
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
Clé InChI |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Synonymes |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





